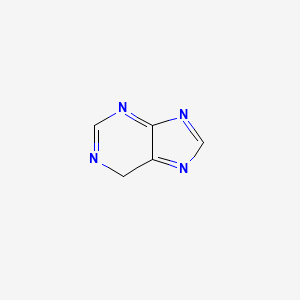
2-Methoxy-6-propylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-propylnaphthalen-1-amine is an organic compound with the molecular formula C₁₄H₁₇NO It is a derivative of naphthalene, characterized by a methoxy group at the 2-position and a propyl group at the 6-position, with an amine group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-propylnaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the core structure.
Methoxylation: Introduction of a methoxy group at the 2-position of naphthalene. This can be achieved through a reaction with methanol in the presence of a catalyst.
Propylation: Introduction of a propyl group at the 6-position. This step involves the use of propyl halides in the presence of a base.
Amination: Introduction of an amine group at the 1-position. This can be done through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
For industrial-scale production, the process may involve:
Catalytic Hydrogenation: Using a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel, methoxy acetone and ammonia are contacted under hydrogen atmosphere.
Optimization: The reaction conditions are optimized for high yield and purity, ensuring the process is suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-propylnaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-6-propylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-propylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-6-ethylnaphthalen-1-amine: Similar structure with an ethyl group instead of a propyl group.
2-Methoxy-6-butyl-naphthalen-1-amine: Similar structure with a butyl group instead of a propyl group.
6-Methoxy-2-naphthylpropanamide: A derivative with a propanamide group instead of an amine group.
Uniqueness
2-Methoxy-6-propylnaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and propyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-methoxy-6-propylnaphthalen-1-amine |
InChI |
InChI=1S/C14H17NO/c1-3-4-10-5-7-12-11(9-10)6-8-13(16-2)14(12)15/h5-9H,3-4,15H2,1-2H3 |
Clave InChI |
AWPTXMAEWPMHSM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=C1)C(=C(C=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)

![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)






